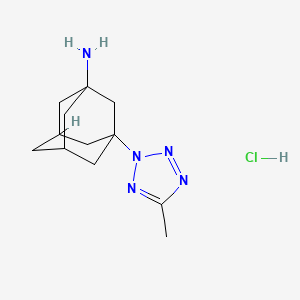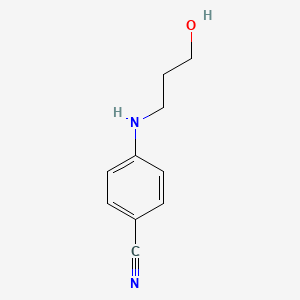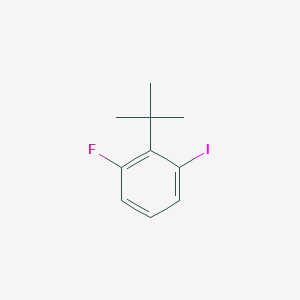
2-Tert-butyl-1-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C10H12FI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by tert-butyl, fluoro, and iodo groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-fluoro-3-iodobenzene typically involves the halogenation of a tert-butyl-substituted benzene derivative. One common method is the iodination of 2-tert-butyl-1-fluorobenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluoro and iodo makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with new functional groups replacing the iodo group.
Oxidation and Reduction: Products include quinones or dehalogenated benzene derivatives.
Scientific Research Applications
2-Tert-butyl-1-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluoro and iodo groups, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-1-fluoro-4-iodobenzene: Similar structure but with the iodo group at the 4-position.
2-Tert-butyl-1-chloro-3-iodobenzene: Similar structure but with a chloro group instead of a fluoro group.
2-Tert-butyl-1-fluoro-3-bromobenzene: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
2-Tert-butyl-1-fluoro-3-iodobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective chemical transformations and as a precursor for synthesizing compounds with tailored properties.
Properties
IUPAC Name |
2-tert-butyl-1-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCURNGCQRWRLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2548991.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
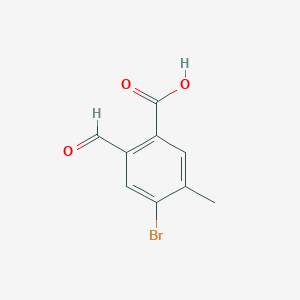
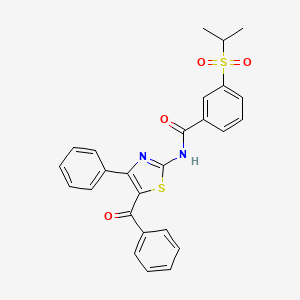
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2548997.png)
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
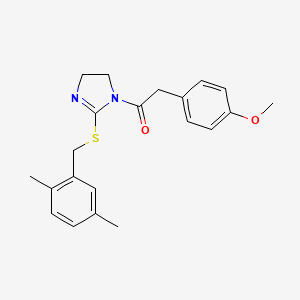
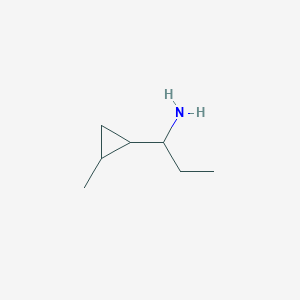
![2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2549004.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![1,3-dimethyl-8-[(2-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549007.png)
